3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one
Description
Properties
CAS No. |
650608-90-5 |
|---|---|
Molecular Formula |
C17H9ClN4O2 |
Molecular Weight |
336.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-phenyl-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one |
InChI |
InChI=1S/C17H9ClN4O2/c18-12-8-6-10(7-9-12)14-19-15-13(21-22-14)17(23)24-16(20-15)11-4-2-1-3-5-11/h1-9H |
InChI Key |
QQPOMHQOGVSCQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)O2)N=NC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde, phenylhydrazine, and cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the oxazine and triazine rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one involves its interaction with specific molecular targets. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV, inhibiting its activity and preventing viral replication. The compound’s structure allows it to fit into the enzyme’s active site, blocking the polymerase function .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Oxazino-triazinone vs. Thiazino-triazine: The target compound’s oxazine ring (oxygen-containing) contrasts with sulfur-containing thiazine rings in imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines (). Sulfur atoms enhance electron delocalization and may increase reactivity in nucleophilic environments compared to oxygen. This difference could influence metabolic stability and binding affinity in biological systems .
- Oxazino-triazinone vs. Oxazino-quinoline: 1,3-Oxazino[5,4,3-ij]quinolines and 1,4-oxazino[2,3,4-ij]quinolines () share the oxazine moiety but differ in fused aromatic systems (triazinone vs. quinoline). Quinoline’s extended π-system enhances stability under electron impact, while triazinone’s electron-deficient nature may favor specific fragmentation pathways .
Substituent Effects
- Similar halogenated aryl groups in triazole-thione derivatives () facilitate hydrogen bonding, influencing solubility and crystal packing .
Stability and Fragmentation Patterns
Table 1: Stability and Fragmentation of Selected Heterocycles
- Key Observations: 1,4-Oxazino-quinolines exhibit higher stability than 1,3-isomers due to reduced ring strain . Methyl substituents in oxazino-quinolines promote radical elimination (e.g., methyl radical loss), reducing [M]+• peak intensity . This suggests that substituents in the target compound’s phenyl groups may similarly influence stability.
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